molecular formula C16H27NO4S B603009 {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine CAS No. 1246821-19-1

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine

Cat. No.: B603009
CAS No.: 1246821-19-1
M. Wt: 329.5g/mol
InChI Key: JUKPTCPGXNFXQN-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and butoxy groups. The presence of a hydroxyethylamine moiety adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-(tert-butyl)-2-butoxyphenol using a sulfonyl chloride reagent under basic conditions.

    Introduction of the Hydroxyethylamine Group: The sulfonylated intermediate is then reacted with 2-aminoethanol under controlled conditions to introduce the hydroxyethylamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyethylamine moiety may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-hydroxyethyl)amine
  • {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(2-hydroxyethyl)amine

Uniqueness

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall biological activity. The combination of tert-butyl and butoxy substituents provides a distinct steric and electronic environment, differentiating it from similar compounds.

Properties

CAS No.

1246821-19-1

Molecular Formula

C16H27NO4S

Molecular Weight

329.5g/mol

IUPAC Name

2-butoxy-5-tert-butyl-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C16H27NO4S/c1-5-6-11-21-14-8-7-13(16(2,3)4)12-15(14)22(19,20)17-9-10-18/h7-8,12,17-18H,5-6,9-11H2,1-4H3

InChI Key

JUKPTCPGXNFXQN-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCO

Origin of Product

United States

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